5-ethyl-1H-imidazole

Bioinorganic Chemistry Hemoprotein Modeling DFT Calculations

5-Ethyl-1H-imidazole (also known as 4(5)-ethylimidazole) is a C5-substituted imidazole heterocycle with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. It exists as a tautomeric equilibrium between the 4-ethyl and 5-ethyl forms in solution and is commonly supplied as a colorless to pale yellow liquid or low-melting solid.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 19141-85-6
Cat. No. B178189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1H-imidazole
CAS19141-85-6
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCCC1=CN=CN1
InChIInChI=1S/C5H8N2/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3,(H,6,7)
InChIKeyNJQHZENQKNIRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1H-imidazole (CAS 19141-85-6) for Scientific and Industrial Procurement


5-Ethyl-1H-imidazole (also known as 4(5)-ethylimidazole) is a C5-substituted imidazole heterocycle with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol [1]. It exists as a tautomeric equilibrium between the 4-ethyl and 5-ethyl forms in solution and is commonly supplied as a colorless to pale yellow liquid or low-melting solid . The compound serves as a versatile building block in medicinal chemistry, a ligand in coordination chemistry, and an intermediate in the synthesis of pharmaceuticals and agrochemicals . Its procurement relevance stems from its unique substitution pattern at the 4(5)-position of the imidazole ring, which confers distinct physicochemical and coordination properties compared to N-substituted or 2-substituted imidazole analogs [2].

Why Generic Imidazole Substitution Fails for 5-Ethyl-1H-imidazole


Imidazole derivatives are not interchangeable due to the profound impact of substituent position and size on electronic properties, steric environment, and coordination behavior. While imidazole (unsubstituted) and N-alkylated imidazoles (e.g., 1-ethylimidazole) are common, their pKa values, hydrogen-bonding capabilities, and metal-binding geometries differ significantly from C4/C5-substituted analogs [1]. For instance, 5-ethyl-1H-imidazole possesses a predicted pKa of approximately 14.7, making it a stronger base than imidazole (pKa ~6.95) and altering its protonation state under physiological or catalytic conditions . Furthermore, the ethyl group at the 4(5)-position introduces steric bulk that influences ligand orientation in metal complexes and modulates the compound's lipophilicity (XLogP3 = 0.8), affecting its behavior in biological assays and separation processes compared to methyl or unsubstituted analogs [2]. These differences render simple substitution unreliable for applications requiring precise control over basicity, coordination geometry, or hydrophobic interactions.

Quantitative Differentiation of 5-Ethyl-1H-imidazole from In-Class Analogs


Structural and Energetic Mimicry of Histidine in Heme Models

In a DFT comparative study of iron porphyrin complexes, 4-ethylimidazole (the tautomeric equivalent of 5-ethyl-1H-imidazole) was found to closely resemble the biologically essential ligand histidine in its structural and energetic effects, unlike 2-methylimidazole which introduces steric clash that weakens Fe–O2 bonding [1]. The study demonstrated that 4-EtIm mimics the proximal histidine in cytochrome oxidase models, providing a more accurate representation of native heme environments than imidazole or 1-methylimidazole [1].

Bioinorganic Chemistry Hemoprotein Modeling DFT Calculations

Distinct Coordination Behavior in Hofmann-Type Coordination Polymers

The use of 1-ethylimidazole as a ligand yields 2D sheet structures in Fe(II) Hofmann-type coordination polymers, whereas bulkier N-substituents such as benzyl or allyl produce 1D chain architectures [1]. In the complex {FeII(1-Ethyl-imidazole)2[NiII(CN)4]}n, the Fe(II) center adopts an octahedral geometry with two axial 1-ethylimidazole ligands and four equatorial cyano bridges, forming a parallel stacking array [1]. This dimensionality control is critical for designing materials with specific magnetic or porosity properties.

Coordination Chemistry Crystal Engineering Spin-Crossover Materials

Enhanced Basicity and Lipophilicity vs. Imidazole

5-Ethyl-1H-imidazole exhibits significantly higher basicity and lipophilicity compared to unsubstituted imidazole, properties that directly influence its behavior in biological systems and separation processes [1]. The predicted pKa of 14.72 indicates that the compound remains predominantly protonated under physiological pH, whereas imidazole (pKa ~6.95) is largely neutral . Additionally, the calculated XLogP3 value of 0.8 reflects increased hydrophobicity relative to imidazole (XLogP3 = -0.02), affecting membrane permeability and protein binding [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Steric and Electronic Tuning in Transition Metal Complex Stability

Studies on alkylimidazole complexation with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) demonstrate that the size and position of alkyl substituents critically influence complex stability and structure [1]. The presence of an ethyl group at the 4(5)-position modulates π-acceptor strength and introduces steric hindrance that can hinder the formation of octahedral Ni(II) and Co(II) complexes compared to unsubstituted imidazole [1]. This position-dependent effect is distinct from N-alkyl substitution, which alters the donor atom basicity without introducing steric bulk adjacent to the coordination site.

Coordination Chemistry Stability Constants Steric Effects

High-Value Application Scenarios for 5-Ethyl-1H-imidazole


Biomimetic Heme Protein Modeling and Oxygen Carrier Research

As demonstrated by DFT calculations, 4(5)-ethylimidazole provides a superior histidine mimic for iron porphyrin complexes compared to 2-substituted imidazoles, which introduce artificial steric effects that alter O2 affinity . Researchers developing synthetic oxygen carriers, myoglobin models, or cytochrome oxidase mimics should procure 5-ethyl-1H-imidazole to achieve physiologically relevant Fe–O2 bonding energetics and accurate spin-state equilibria.

Rational Design of 2D Coordination Polymers and MOFs

The use of 1-ethylimidazole (the N-alkylated isomer) in Hofmann-type coordination polymers yields 2D sheet structures with parallel stacking, whereas bulkier N-substituents lead to 1D chains . Scientists engineering metal-organic frameworks (MOFs) for gas storage, molecular sensing, or spin-crossover materials should select 5-ethyl-1H-imidazole as a building block to achieve desired dimensionality and porosity.

Medicinal Chemistry Building Block Requiring High Basicity and Moderate Lipophilicity

The significantly higher pKa (~14.7) and increased XLogP3 (0.8) of 5-ethyl-1H-imidazole relative to imidazole make it a valuable scaffold for drug discovery programs targeting intracellular targets or requiring enhanced membrane permeability. Medicinal chemists synthesizing kinase inhibitors, GPCR ligands, or antimicrobial agents should consider this compound when unsubstituted imidazole fails to meet desired physicochemical property profiles.

Synthesis of Di- and Tri-substituted Imidazole Derivatives via Cross-Coupling

The 5-ethyl substituent provides a handle for further functionalization via C–H activation or halogenation followed by cross-coupling reactions . This positional differentiation is critical for constructing complex imidazole-containing pharmaceuticals and agrochemicals where regiospecific substitution patterns dictate biological activity. Procurement of 5-ethyl-1H-imidazole as a starting material enables the synthesis of 4,5-disubstituted imidazoles that are inaccessible from 2-ethyl or N-ethyl analogs.

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